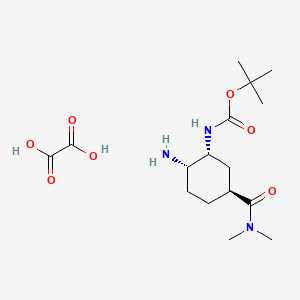

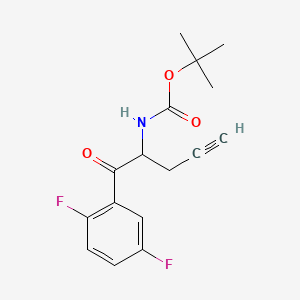

![molecular formula C13H22N2O3 B592172 Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 268550-48-7](/img/structure/B592172.png)

Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

Vue d'ensemble

Description

Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate is a chemical compound with the CAS Number: 268550-48-7 . It has a molecular weight of 254.33 . The IUPAC name for this compound is tert-butyl 1-oxo-2,8-diazaspiro [4.5]decane-8-carboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H22N2O3/c1-12(2,3)18-11(17)15-8-5-13(6-9-15)4-7-14-10(13)16/h4-9H2,1-3H3,(H,14,16) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment at a temperature between 2-8°C .Applications De Recherche Scientifique

Supramolecular Arrangements : This compound is involved in the study of supramolecular arrangements in cyclohexane-5-spirohydantoin derivatives. The research highlights the influence of substituents on cyclohexane rings in these arrangements, including Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (Graus et al., 2010).

Conformational Analysis in Peptide Synthesis : This compound is used in the synthesis of constrained surrogates for Pro-Leu and Gly-Leu dipeptides, aiding in the development of gamma-turn/distorted type II beta-turn mimetics (Fernandez et al., 2002).

Synthesis of Biologically Active Heterocyclic Compounds : It plays a role in the synthesis of spirocyclic 3-oxotetrahydrofurans, which are used for preparing other potentially biologically active heterocyclic compounds (Moskalenko & Boev, 2012).

Assignment of Relative Configuration : The relative configuration of diazaspiro[4.5]decanes, including compounds similar to Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate, is determined using NMR spectroscopy (Guerrero-Alvarez et al., 2004).

Mirror Symmetry Studies : The compound contributes to understanding mirror symmetry in molecules, as demonstrated in the study of its related compound tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate (Dong et al., 1999).

Synthesis of Bifunctional Compounds : It is utilized in the efficient synthesis of bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which is useful for the development of novel compounds (Meyers et al., 2009).

Reactions with Amines : The compound is involved in reactions with ammonia or amines to produce quinamines, as studied in 6,8-di-tert-butyl-1-oxaspiro[4.5]deca-5,8-diene-2,7-dione (Volod’kin et al., 1985).

Stereoselective Synthesis : The compound aids in the stereoselective synthesis of 5-(1-aminoalkyl)-2-pyrrolidones and 1,7-diazaspiro[4.5]decane-2,8-diones, demonstrating its application in producing constrained molecular structures (Hernández-Ibáñez et al., 2020).

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Propriétés

IUPAC Name |

tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-8-5-13(6-9-15)4-7-14-10(13)16/h4-9H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADPIEGXXCABJCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CCNC2=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662858 | |

| Record name | tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

268550-48-7 | |

| Record name | tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Oxaspiro[2.5]oct-4-ene,6-(1-methylethyl)-,(3S-trans)-(9CI)](/img/no-structure.png)

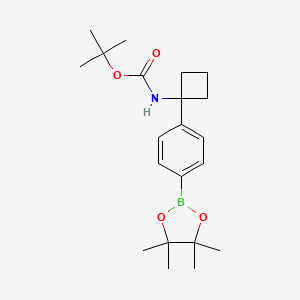

![Spiro[2.5]octan-6-ylmethanol](/img/structure/B592091.png)

![Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one hydrochloride](/img/structure/B592092.png)

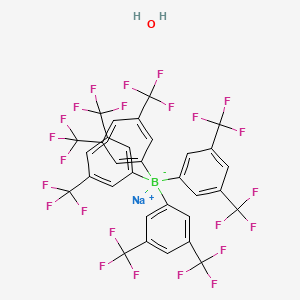

![[(2R,3S,5R)-5-[5-[2-(1,3-dioxoisoindol-2-yl)oxyethyl]-2-oxo-4-(1,2,4-triazol-1-yl)pyrimidin-1-yl]-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B592095.png)